molecular formula C8H10FNO2S B2851100 4-Fluoro-2,N-dimethyl-benzenesulfonamide CAS No. 1097125-82-0

4-Fluoro-2,N-dimethyl-benzenesulfonamide

Cat. No.: B2851100
CAS No.: 1097125-82-0
M. Wt: 203.23
InChI Key: ODHCJVJWWFGYJE-UHFFFAOYSA-N
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Description

4-Fluoro-2,N-dimethyl-benzenesulfonamide is an organic compound with the molecular formula C8H10FNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,N-dimethyl-benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+DimethylamineThis compound+HCl\text{4-Fluorobenzenesulfonyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} + \text{HCl} 4-Fluorobenzenesulfonyl chloride+Dimethylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,N-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Amination: The compound can participate in amination reactions, introducing additional amine groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different sulfonamide derivatives.

Scientific Research Applications

4-Fluoro-2,N-dimethyl-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing sulfonamide-based pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N,N-dimethylbenzenesulfonamide
  • N-Fluorobenzenesulfonimide
  • 4-Bromo-2,5-difluorophenylboronic acid

Uniqueness

4-Fluoro-2,N-dimethyl-benzenesulfonamide is unique due to the presence of both fluorine and dimethylamine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamine group increases its solubility and ability to interact with biological targets. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCJVJWWFGYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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